molecular formula C14H14S B12852257 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

Cat. No.: B12852257
M. Wt: 214.33 g/mol
InChI Key: DYICUMLQKUTTGW-UHFFFAOYSA-N
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Description

2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler biphenyl derivative.

    Substitution: The methyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Simplified biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

    2-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group, leading to variations in reactivity and applications.

    2,2’-Dimethyl-1,1’-biphenyl: Contains two methyl groups, which can affect its steric and electronic properties.

The uniqueness of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl lies in the combination of the methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-methyl-2-(4-methylsulfanylphenyl)benzene

InChI

InChI=1S/C14H14S/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3

InChI Key

DYICUMLQKUTTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)SC

Origin of Product

United States

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